molecular formula C10H19NO B13311024 {2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine

{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine

Cat. No.: B13311024
M. Wt: 169.26 g/mol
InChI Key: BOELXISNKNZGGX-UHFFFAOYSA-N
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Description

{2-Methoxybicyclo[222]octan-2-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane framework with a methoxy group and a methanamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine typically involves the following steps:

    Formation of the Bicyclic Framework: The bicyclo[2.2.2]octane structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methanamine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and a suitable leaving group for methoxy substitution.

Major Products

    Oxidation: Oxidized derivatives of the bicyclic framework.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy or methanamine groups.

Scientific Research Applications

{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    {2-Oxabicyclo[2.2.2]octan-1-yl}methanamine: A similar compound with an oxygen atom in the bicyclic framework.

    {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride: Another related compound with a different substitution pattern.

Uniqueness

{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine is unique due to the presence of both a methoxy group and a methanamine group on the bicyclic framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(2-methoxy-2-bicyclo[2.2.2]octanyl)methanamine

InChI

InChI=1S/C10H19NO/c1-12-10(7-11)6-8-2-4-9(10)5-3-8/h8-9H,2-7,11H2,1H3

InChI Key

BOELXISNKNZGGX-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2CCC1CC2)CN

Origin of Product

United States

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